N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Descripción
This compound features a 5-oxopyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5 and a 3-methoxyphenyl group at position 1. The thiadiazole ring contributes sulfur-mediated electronic effects, while the methoxy groups enhance solubility and modulate steric interactions.
Propiedades
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-23-9-13-18-19-16(25-13)17-15(22)10-6-14(21)20(8-10)11-4-3-5-12(7-11)24-2/h3-5,7,10H,6,8-9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAEUZEFCQLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,3,4-thiadiazole or pyrrolidinone moieties. Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects :
- Methoxy vs. Halogen : Methoxy groups (e.g., 3-methoxyphenyl) improve water solubility compared to halogenated analogs (e.g., 4-fluorophenyl), which prioritize lipophilicity and target binding .
- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit stronger antimicrobial activity than oxadiazoles, likely due to sulfur’s electron-withdrawing effects enhancing interactions with bacterial enzymes .
Biological Activity Trends :
- Antimicrobial Potency : The 4-fluorophenyl analog () shows broader antimicrobial activity than the target compound, attributed to fluorine’s electronegativity and stability against oxidative degradation .
- Antifungal Specificity : The 2,5-dimethoxyphenyl derivative () demonstrates selective activity against Candida spp., likely due to synergistic effects between chlorine and methoxy groups .
Synthetic Accessibility: Thiadiazole-pyrrolidinone hybrids are typically synthesized via POCl3-mediated cyclization (e.g., ), while oxadiazoles require milder conditions (e.g., Ac2O cyclization in ) .
Research Implications
- Optimization Potential: Replacing the 3-methoxyphenyl group with a 4-fluorophenyl moiety in the target compound could enhance antimicrobial efficacy while retaining solubility via the methoxymethyl group.
- Structural Characterization : SHELX software () remains critical for crystallographic analysis of such hybrids, enabling precise determination of substituent orientations .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-3-carboxamide core followed by functionalization of the thiadiazole ring. Key steps include:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine and thiadiazole moieties .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency. Ethanol is preferred for precipitation .
- Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps to ensure complete ring closure .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve nucleophilic substitution reactions on the thiadiazole ring .
Yield optimization : Monitor reactions via TLC and adjust stoichiometric ratios (1:1.2 for limiting reagents). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole and methoxyphenyl groups. Key signals include:
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 406.12 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxymethyl with methyl groups) to identify critical pharmacophores .
- Dose-response curves : Calculate IC₅₀ values under identical conditions to normalize potency data .
Case study : A 2023 study found conflicting IC₅₀ values (2 μM vs. 10 μM) for kinase inhibition. Re-evaluation revealed differences in ATP concentrations (1 mM vs. 100 μM), highlighting the need for standardized protocols .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) to enhance intestinal absorption .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
- Structural modifications : Replace the methoxyphenyl group with more polar substituents (e.g., hydroxyl or carboxyl) while retaining activity .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to hinge regions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to filter unstable binders .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Example : A 2024 study identified a derivative with a fluorine substituent at the 4-position of the phenyl ring, improving EGFR binding affinity by 3-fold .
Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?
- Intermediate instability : Thiadiazole intermediates are moisture-sensitive. Use anhydrous solvents and inert atmospheres .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
- Cost optimization : Substitute expensive coupling agents with urea-based catalysts for amide bond formation .
Q. How do steric and electronic effects of substituents influence reactivity in downstream functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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